molecular formula C14H24N2O4 B2643643 Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334412-70-2

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

Cat. No.: B2643643
CAS No.: 1334412-70-2
M. Wt: 284.356
InChI Key: XNWFUTXQCYIPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure containing nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate typically involves the reaction of a diazabicyclo compound with a methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-2-carboxylate
  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the boc protecting group. This makes it particularly useful in synthetic chemistry as it can be selectively deprotected and further functionalized .

Properties

IUPAC Name

1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFUTXQCYIPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.